Talinolol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Potential inhibitor of P-Glycoprotein (P-gp): One study suggests Talinolol might inhibit P-gp, a protein found in the blood-brain barrier and intestinal lining that affects drug absorption and distribution []. This is based on its structural similarity to other P-gp inhibitors, but further research is needed to confirm its function.

It's important to note that:

- There is no current research on the therapeutic effects of Talinolol itself.

- More studies are needed to understand its specific biological effects and potential applications.

Talinolol is a cardioselective beta-receptor antagonist primarily used in the treatment of cardiovascular diseases, including hypertension and tachyarrhythmias. It is chemically classified as a member of the urea class, with the molecular formula and a molecular weight of approximately 363.4943 g/mol . Talinolol acts by selectively blocking beta-1 adrenergic receptors, which reduces the heart's response to catecholamines, thereby lowering heart rate and myocardial contractility. This mechanism helps stabilize blood pressure and reduce the frequency and severity of angina attacks, contributing to improved outcomes in patients with coronary heart disease and myocardial infarction .

- Hydrolysis: The urea bond can be hydrolyzed under acidic or basic conditions, leading to the formation of amines and phenolic compounds.

- Oxidation: Talinolol can be oxidized by cytochrome P450 enzymes, which may affect its pharmacokinetics and interactions with other drugs .

- Conjugation: Talinolol may undergo conjugation reactions (e.g., glucuronidation) in the liver, which facilitates its excretion.

Talinolol exhibits significant biological activity through its action on beta-adrenergic receptors:

- Beta-1 Selectivity: It primarily targets beta-1 adrenergic receptors in the heart, leading to decreased heart rate and myocardial oxygen demand.

- Reduced Catecholamine Effects: By blocking these receptors, talinolol minimizes the effects of stress hormones like adrenaline during physical exertion or psychological stress .

- Cardiovascular Benefits: Clinical studies have shown that talinolol effectively reduces hypertension, improves exercise tolerance in angina patients, and lowers mortality rates in individuals with heart failure .

Talinolol can be synthesized through several methods, typically involving multi-step organic synthesis:

- Starting Materials: The synthesis often begins with readily available phenolic compounds and tert-butyl amines.

- Formation of Urea Linkage: A key step involves the reaction between an isocyanate derived from phenolic compounds and an amine to form a urea bond.

- Final Modifications: Subsequent reactions may include alkylation or acylation to achieve the desired molecular structure .

The exact synthetic route may vary depending on the desired stereochemistry and purity requirements.

Talinolol is primarily used in clinical settings for:

- Hypertension Management: It is prescribed for patients with high blood pressure due to its ability to lower heart rate and cardiac output.

- Arrhythmia Treatment: Talinolol is effective in managing various types of arrhythmias, including atrial fibrillation and ventricular tachycardia .

- Heart Failure Therapy: Its cardioprotective properties make it beneficial for patients with congestive heart failure.

Additionally, talinolol has been investigated for potential use in gastrointestinal motility disorders, although this application remains largely experimental .

Talinolol has been studied for its interactions with other medications:

- Digoxin: Research indicates that talinolol may alter the pharmacokinetics of digoxin, necessitating careful monitoring when these drugs are co-administered .

- Other Beta Blockers: Concomitant use with other beta blockers can increase the risk of bradycardia and hypotension.

- Antihypertensives: Talinolol may have additive effects when combined with other antihypertensive agents, enhancing blood pressure-lowering effects but also increasing the risk of adverse effects .

Talinolol shares structural and functional similarities with several other beta-blockers. Here are some comparable compounds:

| Compound Name | Structure Type | Selectivity | Unique Features |

|---|---|---|---|

| Atenolol | Beta blocker | Beta-1 selective | Long half-life; less CNS penetration |

| Metoprolol | Beta blocker | Beta-1 selective | Commonly used for hypertension; lipophilic |

| Propranolol | Non-selective beta blocker | Non-selective | Used for anxiety; crosses blood-brain barrier |

| Bisoprolol | Beta blocker | Beta-1 selective | Highly selective; minimal side effects |

Uniqueness of Talinolol

Talinolol's unique profile lies in its balanced efficacy as a cardioselective agent while having a relatively lower impact on bronchial smooth muscle compared to non-selective beta blockers. This makes it particularly advantageous for patients with concurrent respiratory issues or those at risk for bronchospasm .

Molecular Configuration and Stereochemical Characteristics

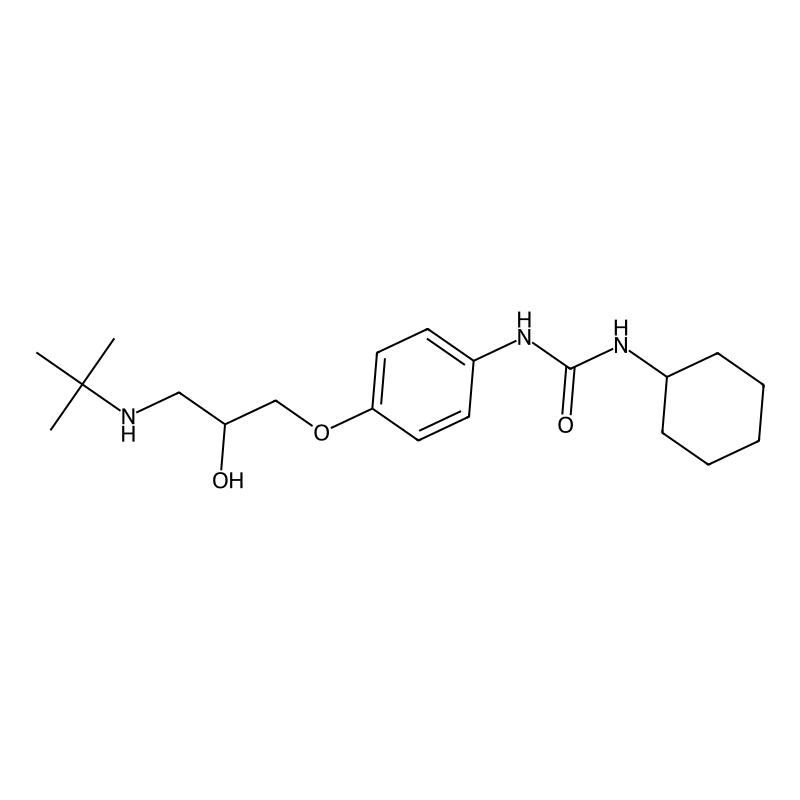

Talinolol’s molecular structure consists of a cyclohexylurea core linked to a tert-butylaminoethanol moiety via a phenoxy group (Figure 1A). The stereocenter at the ethanolamine carbon creates two enantiomers: (R)-talinolol (CAS 71369-60-3) and (S)-talinolol (CAS 71369-59-0), which form a 1:1 racemic mixture. X-ray crystallography reveals conformational flexibility in the ethanolamine chain when bound to targets like soluble epoxide hydrolase (sEH).

Table 1: Key Stereochemical Data

| Property | Value | Source |

|---|---|---|

| Enantiomer ratio | 1:1 (R:S) | |

| Chiral center location | C2 of ethanolamine chain | |

| Racemate CAS | 57460-41-0 |

Synthesis Pathways and Synthetic Derivatives

The primary synthesis route involves coupling a cyclohexyl isocyanate intermediate with a phenoxy-epoxide precursor (Scheme 1). A notable derivative, morpholino-talinolol, is synthesized by cyclizing the ethanolamine moiety into a morpholine ring, improving sEH inhibition (IC₅₀ = 0.077 μM vs. 2.8 μM for talinolol).

Key Synthetic Steps:

- Epoxide formation: Glycidylation of 4-nitrophenol.

- Amine coupling: Reaction with tert-butylamine.

- Urea formation: Cyclohexyl isocyanate addition.

Physicochemical Profiling: Solubility, pKa, and Partition Coefficients

Talinolol exhibits pH-dependent solubility:

Its pKa of 9.4 favors protonation in physiological pH, enhancing membrane permeability. The logP of 2.6 indicates moderate lipophilicity, aligning with its β₁-blocker activity.

Table 2: Physicochemical Properties

| Parameter | Value | Method/Source |

|---|---|---|

| pKa | 9.4 | Potentiometry |

| logP | 2.6 | Computational |

| Aqueous solubility | 0.14 mg/mL | Shake-flask |

Solid-State Characterization: Polymorphism and Crystallographic Analysis

Talinolol displays polymorphism depending on crystallization conditions:

- Phosphate buffer: Forms a low-solubility monoclinic phase.

- Acetate buffer: Yields a triclinic structure with higher dissolution.

X-ray diffraction (XRPD) and differential scanning calorimetry (DSC) confirm distinct thermal profiles for each polymorph. The monoclinic form melts at 160–162°C, while the triclinic form shows a broad endotherm at 145°C.

Figure 1B: Polymorph Stability

| Condition | Dominant Form | Solubility (mg/mL) |

|---|---|---|

| pH 4.5 (acetate) | Triclinic | 0.21 |

| pH 6.8 (phosphate) | Monoclinic | 0.09 |

β1-Adrenergic Receptor Antagonism: Structural Basis and Selectivity

Talinolol functions as a highly selective β1-adrenergic receptor antagonist with distinct structural and pharmacological characteristics that differentiate it from other beta-blockers. The compound exhibits moderate binding affinity to β-adrenergic receptors while demonstrating exceptional selectivity for the β1-subtype [1].

The molecular formula of talinolol is C20H33N3O3, with a molecular weight of 363.502 Da [2] [3]. The compound exists as a racemate consisting of two enantiomers: the (R)-talinolol (CAS: 71369-60-3) and (S)-talinolol (CAS: 71369-59-0) [2] [4]. This stereochemistry plays a crucial role in the compound's pharmacological activity, with the S(-)-enantiomer showing slightly different pharmacokinetic properties compared to the R(+)-enantiomer [5].

The structural basis for talinolol's β1-adrenergic receptor selectivity lies in its unique molecular architecture. The compound contains a cyclohexyl-urea moiety connected to a phenoxypropanolamine backbone [6] [3]. This structural configuration enables talinolol to bind to β1-adrenergic receptors with a Ki value of 240 nM, while showing reduced affinity for β2-adrenergic receptors with a Ki value of 900 nM [7]. This represents a selectivity ratio of approximately 3.75-fold for β1 over β2 receptors.

Binding kinetics studies have revealed that talinolol demonstrates moderate affinity but acts as a highly selective and efficient β1-adrenergic receptor antagonist in terms of the relative degree and duration of its ergometric effects [1]. The compound binds to β-adrenergic receptors with moderate affinity but exhibits strong binding characteristics with prolonged receptor occupancy, contributing to its long-acting properties with a half-life of approximately 12 hours [8].

The selectivity profile of talinolol is significantly higher than that of atenolol but comparable to metoprolol [8]. At therapeutic doses, talinolol has minimal non-specific blocking effects on β2-receptors, which translates to reduced adverse effects on bronchial smooth muscle, myometrium, and peripheral arteries compared to non-selective beta-blockers [8] [9].

The binding mechanism involves the interaction of talinolol's ethanolamine moiety with the orthosteric binding site of the β1-adrenergic receptor. However, structural analysis indicates that the ethanolamine portion does not form crucial directed interactions with specific binding site residues, as evidenced by poorly resolved electron density in crystallographic studies [10]. This suggests that the primary pharmacophore responsible for receptor binding resides in other structural elements of the molecule.

P-Glycoprotein (P-gp) Substrate Dynamics: Binding Affinity and Transport Kinetics

Talinolol serves as a well-characterized substrate for P-glycoprotein (P-gp), an ATP-dependent efflux transporter that significantly influences the drug's pharmacokinetic properties. The compound's interaction with P-gp represents one of the most extensively studied examples of transporter-mediated drug disposition [11] [12].

P-glycoprotein-mediated transport of talinolol exhibits concentration-dependent kinetics, with the compound serving as both a substrate and a useful probe for P-gp function assessment [13]. In LLC-PK1/MDR1 cells, talinolol demonstrates markedly higher permeability in the secretory direction compared to the absorptive direction, confirming its status as a P-gp substrate [11]. The efflux ratio typically exceeds 2-3 fold, indicating significant P-gp-mediated transport [14].

The binding affinity and transport kinetics of talinolol with P-gp have been characterized through various experimental approaches. Talinolol exhibits dose-dependent bioavailability due to saturation of P-gp-mediated efflux at higher doses [13]. The predicted bioavailability increases from 64% at 25 mg to 94% at 400 mg, demonstrating the saturable nature of P-gp transport [13].

Kinetic parameters for P-gp-mediated talinolol transport have been determined using physiologically-based pharmacokinetic modeling. The optimized values for P-gp Km and Vmax were essential for accurate simulation of talinolol's non-linear pharmacokinetics [13]. The transport exhibits typical Michaelis-Menten kinetics, with higher expression levels of P-gp in lower gastrointestinal regions, particularly in the colon [13].

The interaction between talinolol and P-gp can be inhibited by various compounds, providing insights into the binding dynamics. TPGS (D-α-tocopheryl polyethylene glycol 1000 succinate) inhibits P-gp-mediated talinolol transport in Caco-2 cells and significantly increases talinolol bioavailability by 39% in human volunteers [14]. This inhibition occurs at concentrations around 0.04%, demonstrating the relatively high affinity of the transporter for talinolol.

Regional differences in P-gp expression along the intestinal tract significantly affect talinolol absorption. Studies have shown that P-gp expression increases toward distal segments of the small intestine, resulting in decreased talinolol absorption in these regions [15] [16]. This site-dependent absorption pattern contributes to the compound's complex pharmacokinetic profile.

The clinical relevance of P-gp-mediated talinolol transport is demonstrated by drug-drug interactions with P-gp inducers and inhibitors. Rifampicin, a potent P-gp inducer, significantly increases duodenal P-gp expression by 4.2-fold and correspondingly reduces talinolol bioavailability by 35% after oral administration [17]. The correlation between individual intestinal P-gp expression and systemic clearance of intravenous talinolol (rs = 0.74; P < 0.001) provides strong evidence for the clinical significance of this transporter interaction [17].

Table 1: P-glycoprotein Transport Parameters of Talinolol

| Parameter | Value | Reference |

|---|---|---|

| Efflux Ratio (Caco-2) | 2-3 fold | [14] |

| Bioavailability at 25 mg | 64% | [13] |

| Bioavailability at 400 mg | 94% | [13] |

| P-gp Expression Correlation (rs) | 0.74 | [17] |

| TPGS Inhibition Effect | 39% increase in AUC | [14] |

| Rifampicin P-gp Induction | 4.2-fold increase | [17] |

Interactions with Secondary Transporters: OATP2B1 and OATP1B1 Modulation

Talinolol's pharmacokinetic profile is significantly influenced by its interactions with organic anion transporting polypeptides (OATPs), particularly OATP2B1 and OATP1B1. These uptake transporters work in conjunction with P-gp to determine the overall absorption and disposition of talinolol [11] [18].

OATP2B1, highly expressed in the intestine, facilitates the uptake of talinolol across the apical membrane into enterocytes [18] [19]. The transporter shows significant affinity for talinolol, with the compound being identified as a substrate in various experimental systems [20]. In Xenopus oocytes expressing OATP1a5 (the rat homolog of human OATP2B1), talinolol uptake was significantly increased compared to water-injected control oocytes [11].

The interaction between talinolol and OATP2B1 exhibits pH-dependent characteristics. The transporter shows optimal activity at acidic pH conditions (pH 5.5-6.5), which corresponds to the physiological conditions found in the upper small intestine [19]. This pH dependency contributes to the site-specific absorption patterns observed with talinolol administration.

Inhibition studies have revealed the competitive nature of talinolol binding to OATP2B1. Naringin, a known OATP inhibitor, inhibits talinolol uptake by OATP1a5 with an IC50 value of 12.7 μM [11]. This relatively low IC50 value indicates strong binding affinity and suggests that dietary flavonoids and other OATP substrates could potentially affect talinolol absorption through competitive inhibition.

OATP1B1, primarily expressed in the liver, plays a role in the hepatic uptake of talinolol. Evidence suggests that talinolol may be a substrate of OATP1B1, contributing to its enterohepatic circulation [21] [22]. Carriers of the SLCO1B1*1b allele, which encodes a more active variant of OATP1B1, show significantly shorter half-lives and increased fecal excretion of talinolol [21]. This genetic polymorphism effect supports the involvement of OATP1B1 in talinolol disposition.

The interplay between OATP-mediated uptake and P-gp-mediated efflux creates a complex transport system that determines talinolol's net absorption. In the intestine, OATP2B1 facilitates drug uptake while P-gp promotes efflux, resulting in the moderate oral bioavailability of 55-75% typically observed with talinolol [18]. This dual transporter involvement explains the compound's sensitivity to various drug-drug interactions and genetic polymorphisms affecting transporter function.

Physiologically-based pharmacokinetic modeling has incorporated both OATP and P-gp activities to accurately predict talinolol pharmacokinetics [12] [18]. The model accounts for the site-specific distribution of both OATP2B1 and P-gp in the intestine, with OATP2B1 expression being higher in the upper small intestine and P-gp expression increasing toward the distal regions.

Table 2: OATP Transporter Interactions with Talinolol

| Transporter | Parameter | Value | Reference |

|---|---|---|---|

| OATP1a5 | Naringin IC50 | 12.7 μM | [11] |

| OATP2B1 | Optimal pH Range | 5.5-6.5 | [19] |

| OATP1B1 | Genetic Effect (*1b allele) | Shorter t1/2 | [21] |

| Combined Effect | Oral Bioavailability | 55-75% | [18] |

The clinical significance of OATP interactions is demonstrated by studies showing that genetic variants and drug-drug interactions affecting these transporters can significantly alter talinolol pharmacokinetics. Understanding these transporter interactions is crucial for optimizing talinolol therapy and predicting potential drug interactions in clinical practice [23].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

MeSH Pharmacological Classification

ATC Code

C07 - Beta blocking agents

C07A - Beta blocking agents

C07AB - Beta blocking agents, selective

C07AB13 - Talinolol

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRB [HSA:153 154 155] [KO:K04141 K04142 K04143]

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Dates

2: Yan M, Fang PF, Li HD, Xu P, Liu YP, Wang F, Cai HL, Tan QY. Lack of effect of continuous glycyrrhizin administration on the pharmacokinetics of the P-glycoprotein substrate talinolol in healthy volunteers. Eur J Clin Pharmacol. 2013 Mar;69(3):515-21. doi: 10.1007/s00228-012-1391-6. Epub 2012 Sep 15. PubMed PMID: 22983284.

3: Long B, Su YQ, Xia Y, Zou YY, Tang B, Chen ZJ, Lin Y. No sex difference in overall P-glycoprotein activity as assessed by talinolol disposition in humans. Int J Clin Pharmacol Ther. 2016 Mar;54(3):157-62. doi: 10.5414/CP202477. PubMed PMID: 26784939.

4: Mohsin K, Al-Qahtani S, Alanazi FK. Rapid and sensitive bioanalytical stability-indicating method for quantification of talinolol, a selective β1 adrenoceptor antagonist in lipid based formulations using ultrafast UHPLC systems. Acta Pol Pharm. 2014 Sep-Oct;71(5):737-45. PubMed PMID: 25362802.

5: He X, Mo L, Li ZY, Tan ZR, Chen Y, Ouyang DS. Effects of curcumin on the pharmacokinetics of talinolol in human with ABCB1 polymorphism. Xenobiotica. 2012 Dec;42(12):1248-54. doi: 10.3109/00498254.2012.697590. Epub 2012 Jun 22. PubMed PMID: 22725663.

6: Matthaei J, Tzvetkov MV, Gal V, Sachse-Seeboth C, Sehrt D, Hjelmborg JB, Hofmann U, Schwab M, Kerb R, Brockmöller J. Low heritability in pharmacokinetics of talinolol: a pharmacogenetic twin study on the heritability of the pharmacokinetics of talinolol, a putative probe drug of MDR1 and other membrane transporters. Genome Med. 2016 Nov 8;8(1):119. PubMed PMID: 27825374; PubMed Central PMCID: PMC5101708.

7: Nguyen MA, Staubach P, Wolffram S, Langguth P. Effect of single-dose and short-term administration of quercetin on the pharmacokinetics of talinolol in humans - Implications for the evaluation of transporter-mediated flavonoid-drug interactions. Eur J Pharm Sci. 2014 Sep 30;61:54-60. doi: 10.1016/j.ejps.2014.01.003. Epub 2014 Jan 25. PubMed PMID: 24472704.

8: Teja A, Musmade PB, Khade AB, Dengale SJ. Simultaneous improvement of solubility and permeability by fabricating binary glassy materials of Talinolol with Naringin: Solid state characterization, in-vivo in-situ evaluation. Eur J Pharm Sci. 2015 Oct 12;78:234-44. doi: 10.1016/j.ejps.2015.08.002. Epub 2015 Aug 5. PubMed PMID: 26253355.

9: Shakeel F, Haq N, Alanazi FK, Alsarra IA. Surface-adsorbed reverse micelle-loaded solid self-nanoemulsifying drug delivery system of talinolol. Pharm Dev Technol. 2016 Mar;21(2):131-9. doi: 10.3109/10837450.2014.971379. Epub 2014 Oct 16. PubMed PMID: 25318634.

10: Li Y, Shirasaka Y, Langguth P, Tamai I. Quantitation of talinolol in rat plasma by LC-MS-MS. J Chromatogr Sci. 2010 May-Jun;48(5):367-70. PubMed PMID: 20515530.

11: Shirasaka Y, Kuraoka E, Spahn-Langguth H, Nakanishi T, Langguth P, Tamai I. Species difference in the effect of grapefruit juice on intestinal absorption of talinolol between human and rat. J Pharmacol Exp Ther. 2010 Jan;332(1):181-9. doi: 10.1124/jpet.109.159756. Epub 2009 Sep 24. PubMed PMID: 19779132.

12: Kagan L, Dreifinger T, Mager DE, Hoffman A. Role of p-glycoprotein in region-specific gastrointestinal absorption of talinolol in rats. Drug Metab Dispos. 2010 Sep;38(9):1560-6. doi: 10.1124/dmd.110.033019. Epub 2010 Jun 10. PubMed PMID: 20538723.

13: Elgart A, Cherniakov I, Aldouby Y, Domb AJ, Hoffman A. Improved oral bioavailability of BCS class 2 compounds by self nano-emulsifying drug delivery systems (SNEDDS): the underlying mechanisms for amiodarone and talinolol. Pharm Res. 2013 Dec;30(12):3029-44. doi: 10.1007/s11095-013-1063-y. Epub 2013 May 18. PubMed PMID: 23686373.

14: Pathak SM, Udupa N. Pre-clinical evidence of enhanced oral bioavailability of the P-glycoprotein substrate talinolol in combination with morin. Biopharm Drug Dispos. 2010 Mar;31(2-3):202-14. doi: 10.1002/bdd.703. PubMed PMID: 20238375.

15: Chankvetadze L, Servais AC, Fillet M, Salgado A, Crommen J, Chankvetadze B. Comparative enantioseparation of talinolol in aqueous and non-aqueous capillary electrophoresis and study of related selector-selectand interactions by nuclear magnetic resonance spectroscopy. J Chromatogr A. 2012 Dec 7;1267:206-16. doi: 10.1016/j.chroma.2012.08.063. Epub 2012 Aug 27. PubMed PMID: 22964050.

16: Zeng Y, He FY, He YJ, Dai LL, Fan L, Zhou HH. Effect of bifendate on the pharmacokinetics of talinolol in healthy subjects. Xenobiotica. 2009 Nov;39(11):844-9. doi: 10.3109/00498250903111870. PubMed PMID: 19845435.

17: Han Y, Guo D, Chen Y, Tan ZR, Zhou HH. Effect of continuous silymarin administration on oral talinolol pharmacokinetics in healthy volunteers. Xenobiotica. 2009 Sep;39(9):694-9. doi: 10.1080/00498250903060077. PubMed PMID: 19555315.

18: Oertel R, Richter K, Trausch B, Berndt A, Gramatté T, Kirch W. Elucidation of the structure of talinolol metabolites in man. Determination of talinolol and hydroxylated talinolol metabolites in urine and analysis of talinolol in serum. J Chromatogr B Biomed Appl. 1994 Oct 14;660(2):353-63. PubMed PMID: 7866526.

19: Bogman K, Zysset Y, Degen L, Hopfgartner G, Gutmann H, Alsenz J, Drewe J. P-glycoprotein and surfactants: effect on intestinal talinolol absorption. Clin Pharmacol Ther. 2005 Jan;77(1):24-32. PubMed PMID: 15637528.

20: Weitschies W, Bernsdorf A, Giessmann T, Zschiesche M, Modess C, Hartmann V, Mrazek C, Wegner D, Nagel S, Siegmund W. The talinolol double-peak phenomenon is likely caused by presystemic processing after uptake from gut lumen. Pharm Res. 2005 May;22(5):728-35. Epub 2005 May 17. PubMed PMID: 15906167.